molecular formula C8H12O2 B14608975 1,4-Dioxaspiro[4.5]dec-2-ene CAS No. 59953-87-6

1,4-Dioxaspiro[4.5]dec-2-ene

Cat. No.: B14608975
CAS No.: 59953-87-6
M. Wt: 140.18 g/mol
InChI Key: KEMLLBHQBONAAX-UHFFFAOYSA-N
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Description

1,4-Dioxaspiro[4.5]dec-2-ene is a bicyclic compound featuring a spirocyclic structure where a cyclohexene ring is fused to a 1,4-dioxane ring via a shared spiro carbon atom. Its molecular formula is C₈H₁₂O₂, with an average molecular mass of 140.18 g/mol and a monoisotopic mass of 140.0837 g/mol . The compound is also identified by ChemSpider ID 486218 and CAS RN 1004-58-6, with the alternative name cyclohex-2-enone ethylene ketal . The spiro architecture confers unique steric and electronic properties, making it valuable in organic synthesis, particularly as a protecting group for ketones or as a precursor for functionalized derivatives .

Properties

CAS No.

59953-87-6

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

1,4-dioxaspiro[4.5]dec-2-ene

InChI

InChI=1S/C8H12O2/c1-2-4-8(5-3-1)9-6-7-10-8/h6-7H,1-5H2

InChI Key

KEMLLBHQBONAAX-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)OC=CO2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dioxaspiro[4.5]dec-2-ene can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with ethylene glycol in the presence of an acid catalyst. This reaction forms a spiro intermediate, which can then be dehydrated to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions

1,4-Dioxaspiro[4.5]dec-2-ene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,4-Dioxaspiro[4.5]dec-2-ene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Researchers study its potential biological activities and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,4-Dioxaspiro[4.5]dec-2-ene involves its interaction with specific molecular targets. It can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heteroatom Variations in Spirocyclic Systems

1,4-Dithiaspiro[4.5]dec-6-ene
  • Structure : Replaces oxygen atoms in the dioxane ring with sulfur (dithia system).
  • Molecular Formula : C₈H₁₂S₂.
  • Synthesis : Prepared via photochemical reactions using trifluoromethanesulfonyl chloride under UV light, achieving 77% yield after purification .
  • Key Differences: Higher polarizability and reactivity due to sulfur’s larger atomic radius and lower electronegativity compared to oxygen. Applications in thiol-ene click chemistry and as intermediates in organosulfur pharmaceuticals .
1,4-Dioxa-7-azaspiro[4.5]dec-9-ene
  • Structure : Incorporates a nitrogen atom into the spiro system (azaspiro).
  • Molecular Formula: C₇H₁₁NO₂.
  • Applications : Serves as a scaffold for bioactive molecules, leveraging nitrogen’s ability to participate in hydrogen bonding and coordination chemistry .

Ring Size Variations

1,4-Dioxaspiro[4.4]non-6-ene
  • Structure : Smaller spiro system (spiro[4.4] vs. spiro[4.5]).
  • Molecular Formula : C₇H₁₀O₂.
  • Properties : Increased ring strain due to the smaller cyclohexane ring, leading to higher reactivity in ring-opening reactions .
  • Applications : Used in the synthesis of biolubricants from oleic acid, where reduced steric hindrance improves esterification kinetics .

Functional Group Modifications

1,4-Dioxaspiro[4.5]dec-7-ene-8-sulfonyl fluoride (5h)
  • Structure : Introduces a sulfonyl fluoride group at the 8-position.
  • Synthesis : Catalyzed by palladium, enabling late-stage functionalization for SuFEx (Sulfur Fluoride Exchange) click chemistry .
  • Applications : Key in covalent inhibitor design due to the sulfonyl fluoride’s electrophilicity and stability .
1,4-Dioxaspiro[4.5]decan-2-one
  • Structure : Replaces the alkene with a ketone group.
  • Molecular Formula : C₈H₁₂O₃.
  • Synthesis : Achieved via oxidation of 1,4-dioxaspiro[4.5]decane derivatives .
  • Applications : Intermediate in asymmetric synthesis, particularly for chiral alcohols via borohydride reductions .

Saturated vs. Unsaturated Systems

1,4-Dioxaspiro[4.5]decane
  • Structure : Fully saturated analog (lacks the double bond).
  • Molecular Formula : C₈H₁₄O₂.
  • Properties :
    • Higher thermal stability due to the absence of strain from the alkene.
    • Lower reactivity in electrophilic additions but more robust as a protecting group .

Positional Isomerism

1,4-Dioxaspiro[4.5]dec-6-ene
  • Structure : Double bond at the 6-position instead of 2.
  • Impact : Alters conjugation and steric interactions, influencing regioselectivity in Diels-Alder reactions .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications
1,4-Dioxaspiro[4.5]dec-2-ene C₈H₁₂O₂ 140.18 Alkene, dioxane Protecting groups, drug synthesis
1,4-Dithiaspiro[4.5]dec-6-ene C₈H₁₂S₂ 188.34 Thioether, alkene Organosulfur chemistry
1,4-Dioxaspiro[4.4]non-6-ene C₇H₁₀O₂ 126.15 Alkene, dioxane Biolubricant synthesis
1,4-Dioxaspiro[4.5]decan-2-one C₈H₁₂O₃ 156.18 Ketone Chiral intermediates

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